molecular formula C12H10N2 B8155789 2-(4-Vinyl-phenyl)-pyrazine

2-(4-Vinyl-phenyl)-pyrazine

Cat. No.: B8155789
M. Wt: 182.22 g/mol
InChI Key: VRDOEPMMZFJXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Vinyl-phenyl)-pyrazine is a pyrazine derivative featuring a vinyl-substituted phenyl ring at the 2-position of the pyrazine core. Pyrazines are nitrogen-containing heterocyclic compounds known for their aromaticity, electronic properties, and diverse applications in flavor chemistry, pharmaceuticals, and materials science . The vinyl group may enhance conjugation and reactivity, influencing its role in Maillard reactions, aroma profiles, or electronic applications .

Properties

IUPAC Name

2-(4-ethenylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOEPMMZFJXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinyl-phenyl)-pyrazine typically involves the reaction of 4-vinylphenylboronic acid with 2-bromopyrazine under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Vinyl-phenyl)-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Vinyl-phenyl)-pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Vinyl-phenyl)-pyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Key Insights :

  • Aromatic substituents (e.g., phenyl, vinyl-phenyl) likely increase thermal stability and π-π stacking, beneficial for material science applications .
  • Alkyl groups (e.g., methyl) enhance volatility and aroma potency, as seen in Maillard reaction products .
  • Fused-ring systems improve electronic properties but reduce solubility .

Comparison with this compound :

  • Its vinyl group may participate in polymerization under heat, similar to styrene derivatives.
  • Likely forms via Strecker degradation or condensation in the presence of phenylacetaldehyde precursors .

Aroma and Flavor Contributions

Pyrazines are critical for roasted, nutty, and earthy aromas. Key comparisons:

Compound Aroma Threshold (ppb) Contribution to Flavor Context References
This compound Not reported Hypothesized smoky or woody notes Potential in grilled meats or fermented foods. N/A
2,5-Dimethyl-pyrazine ~10–50 Roasted peanut, cocoa Soy sauce, Maotai liquor .
Tetramethylpyrazine ~1–5 Coffee, roasted cocoa Fermented cocoa beans .
2-Methoxy-3-isopropylpyrazine (IPMP) 0.002–0.01 Earthy, potato-like Drinking water .

Mechanistic Insights :

  • Subthreshold pyrazines (OAV <1) synergize to amplify roasted aromas .
  • Vinyl-phenyl substituents may enhance lipid-derived aroma interactions, similar to ethenyl-pyrazine in lipid degradation .

Comparison with this compound :

  • The vinyl-phenyl group may improve blood-brain barrier penetration due to lipophilicity.
  • Potential toxicity risks akin to organometallic pyrazines require evaluation .

Hypothetical Role of this compound :

  • Conjugated vinyl-phenyl group could enhance charge transport in organic semiconductors.
  • Potential use in OLEDs or sensors, leveraging pyrazine’s electron-deficient core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.